Methyl 4-chlorobenzenesulfonate

Overview

Description

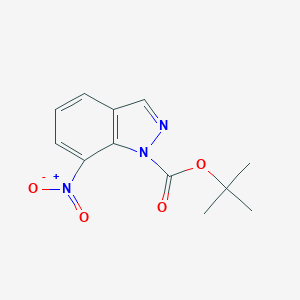

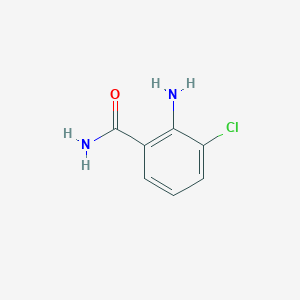

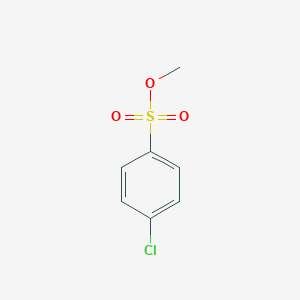

Methyl 4-chlorobenzenesulfonate is a chemical compound .

Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis

This compound has a molecular formula of C7H7ClO3S, an average mass of 206.647 Da, and a monoisotopic mass of 205.980438 Da . It has a density of 1.4±0.1 g/cm^3, a boiling point of 298.3±23.0 °C at 760 mmHg, and a flash point of 134.2±22.6 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

1. Nanostructured Material Synthesis

Methyl 4-chlorobenzenesulfonate, specifically 4-Chlorobenzenesulfonate (4-CBS), has been utilized in synthesizing stable organo-mineral hybrid nanomaterials. It is intercalated between layers of Zn–Al layered double hydroxides (LDHs) using coprecipitation and ion exchange methods. This leads to the formation of new hybrid nanostructured materials with potential applications in various fields (Lakraimi et al., 2006).

2. Nonlinear Optics

In the realm of nonlinear optics, derivatives of this compound are synthesized for second-order nonlinear applications. Salts like phenylethynylpyridinium derivatives, which include 4-substituted benzenesulfonates, demonstrate significant properties for optical applications. Their crystal structures and nonlinear optical coefficients have been extensively studied (Umezawa et al., 2005).

3. Nonlinear Optical Crystal Growth

The growth and characterization of crystals like 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate dihydrate, a compound with extended π-conjugation, are crucial for nonlinear optical applications. These materials are characterized using various techniques like NMR, XRD, and UV, highlighting their potential in the field of nonlinear optics (Sundaram et al., 2018).

4. Terahertz Wave Generation

This compound derivatives are pivotal in generating terahertz (THz) waves. Studies have shown that crystals like 4′-dimethylamino-n-methyl-4-stilbazolium p-chlorobenzenesulfonate (DASC) are effective in generating THz waves, especially at higher frequencies, due to their unique properties (Brahadeeswaran et al., 2013).

5. Photo-Oxidation Applications

Compounds like copper phthalocyaninesulfonate, which include this compound derivatives, have been explored as photo-sensitizers for eliminating organic pollutants. Their effectiveness under visible light irradiation is significant for environmental applications (Xu & Chen, 2003).

6. Molecular Modeling and Docking

This compound is also a subject of molecular modeling and docking studies. Computational calculations, including DFT methods and spectroscopic analysis (FT-IR/FT-Raman/UV/NMR), are conducted to understand the structure and properties of Chlorfenson (4-Chorophenyl-4-chlorobenzenesulfonate), providing insights for potential applications (Ramalingam et al., 2013).

Mechanism of Action

Target of Action

Methyl 4-chlorobenzenesulfonate is a chemical compound that primarily targets organic molecules, particularly those containing carbon-carbon double bonds . The compound’s primary targets are often involved in various chemical reactions, including nucleophilic substitution and free radical reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the compound acts as an electrophile, attracting electron-rich nucleophiles. The nucleophile attacks the electrophilic carbon in the compound, leading to the displacement of the chloro group . This results in the formation of a new bond between the carbon atom of the compound and the nucleophile .

Biochemical Pathways

The interaction of this compound with its targets can affect various biochemical pathways. For instance, it can influence the pathway of organic synthesis, particularly in reactions involving carbon-carbon bond formation . The compound’s action can lead to the formation of new organic compounds, altering the course of the biochemical pathway .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The action of this compound at the molecular and cellular level results in the formation of new organic compounds . This can lead to changes in the chemical composition of the environment where the reaction takes place . The exact effects depend on the specific targets and the conditions under which the reaction occurs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts . For instance, the rate of the nucleophilic substitution reaction can be influenced by the presence of other nucleophiles in the environment .

Safety and Hazards

Properties

IUPAC Name |

methyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKYAZZFFNYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

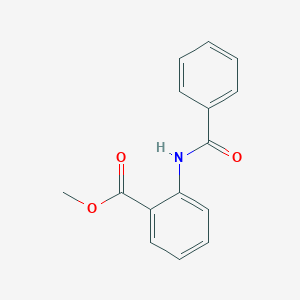

COS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165731 | |

| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15481-45-5 | |

| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.